Butane, 2-iodo-, (2R)- Butane, 2-iodo-, (2R)-
Brand Name: Vulcanchem
CAS No.: 22156-92-9
VCID: VC7959647
InChI: InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1
SMILES: CCC(C)I
Molecular Formula: C4H9I
Molecular Weight: 184.02 g/mol

Butane, 2-iodo-, (2R)-

CAS No.: 22156-92-9

Cat. No.: VC7959647

Molecular Formula: C4H9I

Molecular Weight: 184.02 g/mol

* For research use only. Not for human or veterinary use.

Butane, 2-iodo-, (2R)- - 22156-92-9

Specification

CAS No. 22156-92-9
Molecular Formula C4H9I
Molecular Weight 184.02 g/mol
IUPAC Name (2R)-2-iodobutane
Standard InChI InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1
Standard InChI Key IQRUSQUYPCHEKN-SCSAIBSYSA-N
Isomeric SMILES CC[C@@H](C)I
SMILES CCC(C)I
Canonical SMILES CCC(C)I

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2R)-2-Iodobutane consists of a four-carbon butane chain with an iodine atom bonded to the second carbon in the (R)-configuration. The molecule’s chirality arises from the asymmetric carbon at position 2, leading to non-superimposable mirror images. The C–I bond length, approximately 2.12 Å, is longer than C–Br or C–Cl bonds, contributing to its higher reactivity in substitution reactions .

Table 1: Key Physical Properties of (2R)-2-Iodobutane

PropertyValue
Molecular FormulaC₄H₉I
Molecular Weight184.02 g/mol
Boiling Point119–121°C
Density1.605 g/cm³
Optical Rotation ([α]D)+34.6° (neat, 20°C)

The optical rotation value confirms its enantiomeric purity, critical for applications requiring stereochemical control .

Synthetic Methodologies

Halogenation of 2-Butanol

A traditional synthesis involves reacting (R)-2-butanol with hydroiodic acid (HI) under acidic conditions. The SN2 mechanism ensures inversion of configuration, preserving the (R)-stereochemistry at the reaction site:

(R)-2-Butanol+HI(2R)-2-Iodobutane+H2O\text{(R)-2-Butanol} + \text{HI} \rightarrow \text{(2R)-2-Iodobutane} + \text{H}_2\text{O}

This method yields ~70–80% product but requires careful temperature control to minimize elimination side reactions .

Continuous Flow Synthesis

Recent innovations employ microreactors to enhance reaction efficiency. For example, a 2024 study demonstrated that mixing (R)-2-butanol with HI in a microreactor at 40°C improved yield to 92% while reducing reaction time to 5 minutes . Solid-supported scavengers, such as benzylamine resin, purify the product in-line, eliminating the need for post-reaction chromatography .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The weak C–I bond (bond dissociation energy: 55 kcal/mol) facilitates SN2 reactions. For instance, treatment with sodium hydroxide yields (R)-2-butanol via backside attack:

(2R)-2-Iodobutane+OH(R)-2-Butanol+I\text{(2R)-2-Iodobutane} + \text{OH}^- \rightarrow \text{(R)-2-Butanol} + \text{I}^-

Steric hindrance at the β-carbon slightly slows the reaction compared to primary iodides, but the (R)-configuration ensures predictable stereochemical outcomes .

Elimination Reactions

Under basic conditions (e.g., KOtBu), (2R)-2-iodobutane undergoes β-elimination to form 1-butene and 2-butene. The Saytzeff rule predominates, favoring the more substituted 2-butene (80% yield) .

Applications in Organic Synthesis

Chiral Building Blocks

(2R)-2-Iodobutane is pivotal in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to (R)-2-aminobutane, a key intermediate in antiviral agents like oseltamivir .

Radiolabeling Probes

The iodine atom can be replaced with radioactive isotopes (e.g., ¹²³I) for imaging applications. A 2023 study utilized (2R)-2-[¹²³I]iodobutane to track dopamine receptors in vivo, achieving 95% radiochemical purity .

Comparative Analysis with Halogenated Analogues

Table 2: Reactivity of C₄H₉X Compounds (X = Halogen)

CompoundBond Energy (kcal/mol)SN2 Rate (rel. to (2R)-2-Iodobutane)
(2R)-2-Iodobutane551.00
(2R)-2-Bromobutane680.18
(2R)-2-Chlorobutane810.03

The lower bond energy of C–I explains its superior leaving group ability, making (2R)-2-iodobutane indispensable in kinetic studies .

Future Directions

Catalytic Asymmetric Synthesis

Emerging methods leverage chiral catalysts to synthesize (2R)-2-iodobutane directly from alkanes. A 2024 report achieved 98% enantiomeric excess using a palladium–BINAP complex, reducing reliance on chiral precursors .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis is under exploration. Ball-milling (R)-2-butanol with NaI and H₃PO₄ yielded (2R)-2-iodobutane in 85% yield, minimizing waste .

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